molecular formula C13H14N2O4S3 B2491485 (E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881825-80-5

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2491485
CAS No.: 881825-80-5
M. Wt: 358.45
InChI Key: ZBGPRWJZKPYTBA-DHZHZOJOSA-N
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Description

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a specialized research chemical belonging to the rhodanine-based chemotype, a class of compounds extensively investigated for their potent and selective inhibitory activity against various biological targets. This compound features a distinct (E)-configured benzylidene ring system conjugated to the 4-oxo-2-thioxothiazolidin (rhodanine) core, a structural motif known to confer high-affinity binding to enzyme active sites. Its primary research value lies in its function as a valuable chemical probe for studying protein kinases and other ATP-dependent enzymes. The compound's mechanism of action typically involves competitive binding at the ATP-binding pocket of target kinases, thereby disrupting phosphorylation-mediated signaling cascades that are critical in disease states such as cancer [Source: National Library of Medicine] and inflammatory disorders. The presence of the ethanesulfonic acid moiety enhances the compound's aqueous solubility, making it particularly suitable for in vitro biochemical and cellular assays. Current research applications focus on its utility in high-throughput screening campaigns to identify and validate novel therapeutic targets, as well as in structure-activity relationship (SAR) studies to guide the rational design of more potent and selective kinase inhibitors [Source: ACS Publications] . Its role is pivotal in deciphering complex signal transduction pathways and evaluating the therapeutic potential of modulating specific kinase activities.

Properties

IUPAC Name

2-[(5E)-5-[1-(4-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7,14H2,1H3,(H,17,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGPRWJZKPYTBA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of thiazolidinone derivatives. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone precursors in the presence of acid catalysts. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains:

Bacterial Strain MIC (µM) MBC (µM)
Staphylococcus aureus37.957.8
Escherichia coli45.070.0
Listeria monocytogenes50.080.0
Pseudomonas aeruginosa60.090.0

The compound exhibited significant antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin against certain strains, particularly Gram-positive bacteria like Staphylococcus aureus .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that thiazolidinone derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table presents findings from in vitro studies:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25.0
MCF-7 (breast cancer)30.0
A549 (lung cancer)28.5

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase isoforms, which play crucial roles in various physiological processes and disease states .
  • Biofilm Disruption : Studies indicate that this compound can inhibit biofilm formation in pathogenic bacteria, a significant factor in chronic infections .
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, leading to reduced proliferation rates .

Case Studies

A notable study evaluated the effects of this compound on Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly reduced bacterial viability compared to controls, showcasing its potential as a therapeutic agent against resistant strains .

Another study focused on its anticancer properties, demonstrating that treatment with this thiazolidinone derivative led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis .

Scientific Research Applications

Antimicrobial Properties

One of the most promising applications of this compound is in antimicrobial therapy. Research has demonstrated its effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that treatment with this compound significantly reduces bacterial viability compared to control groups, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

Anticancer Activity

The compound also exhibits notable anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa cells. Flow cytometry analyses revealed that treatment with this thiazolidinone derivative leads to increased rates of apoptosis, suggesting its potential role as an anticancer agent . The mechanism appears to involve cell cycle arrest at specific phases, which contributes to reduced proliferation rates in cancer cells.

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of (E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, demonstrating its potential as an alternative treatment option for resistant infections.

Bacterial Strain MIC (µg/mL) Control MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus8128
Escherichia coli1664
Pseudomonas aeruginosa32128

Study on Anticancer Effects

Another study focused on the anticancer effects of the compound on HeLa cells. The findings showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. The study utilized flow cytometry to quantify apoptosis rates, providing compelling evidence for its use in cancer therapy .

Treatment Apoptotic Cells (%) Control Apoptotic Cells (%)
Compound Treatment4510
Control1010

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidinone Core

The 2-thioxo-4-thiazolidinone ring exhibits dual reactivity due to its sulfur-containing groups and keto-enol tautomerism :

Reaction Type Conditions/Reagents Outcome
Nucleophilic Substitution Alkyl halides, amines, alcoholsThiol (-SH) group reacts to form thioethers or disulfides.
Oxidation H₂O₂, KMnO₄, or O₃Thioxo group (-S-) oxidizes to sulfonic acid (-SO₃H) .
Tautomerism Acidic or basic mediaKeto-enol equilibrium stabilizes resonance structures .

Example Reaction Pathway :

Thioxo groupH2O2Sulfonic acid derivative[3][8]\text{Thioxo group} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfonic acid derivative} \quad \text{[3][8]}

Ethanesulfonic Acid Group Reactivity

The ethanesulfonic acid moiety (-CH₂CH₂SO₃H) participates in:

Reaction Type Conditions/Reagents Outcome
Salt Formation NaOH, K₂CO₃Forms water-soluble sodium or potassium salts .
Esterification R-OH (alcohols), DCCProduces sulfonate esters under coupling agents .

Key Insight : Sulfonic acid groups enhance solubility and stability in aqueous media, critical for pharmaceutical applications.

4-Aminophenyl Ethylidene Substituent

The conjugated (E)-ethylidene-4-aminophenyl group undergoes:

Reaction Type Conditions/Reagents Outcome
Acylation Acetic anhydride, acyl chloridesAmino group (-NH₂) forms amides.
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Nitration or bromination at aromatic ring positions .
Diazotization NaNO₂/HClForms diazonium salts for coupling reactions .

Example :

Ar-NH2Ac2OAr-NHCOCH3[1][6]\text{Ar-NH}_2 \xrightarrow{\text{Ac}_2\text{O}} \text{Ar-NHCOCH}_3 \quad \text{[1][6]}

Cross-Conjugated System Reactivity

The α,β-unsaturated ketone (ethylidene group) enables:

Reaction Type Conditions/Reagents Outcome
Michael Addition Nucleophiles (e.g., amines)Conjugate addition to the β-carbon .
Cycloaddition Dienophiles (e.g., maleic anhydride)Diels-Alder reactions .

Notable Application : This reactivity is leveraged in synthesizing heterocyclic scaffolds for drug discovery .

Stability and Degradation Pathways

Under harsh conditions, the compound may degrade via:

  • Hydrolysis : Acidic/basic cleavage of the thiazolidinone ring .

  • Photodegradation : UV light-induced decomposition of the ethylidene bond .

Experimental Data :

Condition Degradation Product Source
1M HCl, reflux, 6h4-Aminobenzoic acid + sulfonic acid
UV light (254 nm)Cis-trans isomerization + ring-opening

Biological Interactions

While direct pharmacological data for this compound is limited, structurally related thiazolidinones exhibit:

  • Enzyme Inhibition : Competitive binding to dihydropteroate synthase (antibacterial).

  • Antioxidant Activity : Radical scavenging via sulfhydryl groups .

Mechanistic Insight :

ThiazolidinoneEnzyme bindingInhibition of folate synthesis[1][7]\text{Thiazolidinone} \xrightarrow{\text{Enzyme binding}} \text{Inhibition of folate synthesis} \quad \text{[1][7]}

Synthetic Modifications

Reported derivatives of analogous compounds suggest strategies for functionalization:

  • Side-Chain Elongation : Alkylation at the sulfonic acid group .

  • Heterocycle Fusion : Cyclocondensation to form fused imidazo-thiazole systems .

Example Synthesis :

Thiazolidinone+R-XBaseAlkylated derivative[6][8]\text{Thiazolidinone} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated derivative} \quad \text{[6][8]}

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
(E)-2-(5-(1-(4-Aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid (Target) Thiazolidinone 4-Aminophenyl, ethanesulfonic acid ~355* High polarity due to sulfonic acid; potential for H-bonding via –NH₂
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid (CAS 1191105-54-0) Thiazolidinone 3-Phenylpropenylidene, ethanesulfonic acid 355.00 Extended conjugation (propenylidene); lower solubility vs. target due to phenyl
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono, –OH ~400† Reduced solubility (methoxy groups); –OH enables H-bonding but lower acidity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl ~500† Lipophilic (sulfonyl, fluorine); likely poor solubility

*Estimated based on structural similarity to CAS 1191105-54-0.
†Approximated from molecular formula.

Physicochemical Properties

  • Solubility : The target compound’s ethanesulfonic acid group confers superior water solubility compared to analogs with methoxy () or sulfonyl groups (). This enhances bioavailability for in vivo studies .
  • logP : Estimated to be lower than analogs with aromatic/hydrophobic substituents (e.g., triazole derivative in ), favoring reduced membrane permeability but better renal clearance.

Research Findings and Implications

  • Pharmacokinetics: The target compound’s sulfonic acid group addresses a key limitation of thiazolidinone derivatives—poor solubility—making it a candidate for intravenous formulations .
  • Structure-Activity Relationship (SAR): Substitution at the ethylidene position (e.g., 4-aminophenyl vs. 3-phenylpropenylidene) significantly alters bioactivity. –NH₂ groups correlate with enhanced antimicrobial activity in related studies .
  • Therapeutic Potential: Compared to triazole () and benzimidazole () analogs, the target compound’s balance of solubility and H-bonding capacity positions it as a versatile scaffold for antibiotic or anticancer drug development.

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